molecular formula C17H19NO2S2 B2861916 (E)-2-phenyl-N-(1-(thiophen-2-yl)cyclopentyl)ethenesulfonamide CAS No. 2034895-58-2

(E)-2-phenyl-N-(1-(thiophen-2-yl)cyclopentyl)ethenesulfonamide

Cat. No.: B2861916
CAS No.: 2034895-58-2
M. Wt: 333.46
InChI Key: KEYLUWZOOKFZQO-GXDHUFHOSA-N
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Description

(E)-2-phenyl-N-(1-(thiophen-2-yl)cyclopentyl)ethenesulfonamide is a synthetic organic compound characterized by the presence of a phenyl group, a thiophene ring, and a cyclopentyl group attached to an ethenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-phenyl-N-(1-(thiophen-2-yl)cyclopentyl)ethenesulfonamide typically involves a multi-step process. One common approach is the following:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-phenyl-N-(1-(thiophen-2-yl)cyclopentyl)ethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Ammonia, thiols, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Substituted sulfonamides.

Scientific Research Applications

(E)-2-phenyl-N-(1-(thiophen-2-yl)cyclopentyl)ethenesulfonamide has various applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-2-phenyl-N-(1-(thiophen-2-yl)cyclopentyl)ethenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2-phenyl-N-(1-(thiophen-2-yl)cyclopentyl)ethenesulfonamide is unique due to its combination of a phenyl group, thiophene ring, and cyclopentyl group attached to an ethenesulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

(E)-2-phenyl-N-(1-(thiophen-2-yl)cyclopentyl)ethenesulfonamide is a compound of interest in medicinal chemistry, particularly due to its potential pharmacological applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C16H19N1O2S1\text{C}_{16}\text{H}_{19}\text{N}_{1}\text{O}_{2}\text{S}_{1}

This compound features a sulfonamide group, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.

Inhibition of Factor Xa

One of the primary mechanisms attributed to compounds similar to this compound is the inhibition of Factor Xa, a crucial enzyme in the coagulation cascade. Inhibitors of Factor Xa are significant in managing thromboembolic disorders. Research indicates that sulfonamide derivatives can effectively inhibit this enzyme, leading to anticoagulant effects .

Neurotransmitter Uptake Inhibition

Studies on related compounds have shown that 2-phenyl derivatives can inhibit neurotransmitter uptake, particularly norepinephrine and serotonin. This suggests potential applications in treating mood disorders such as depression . The specific structural modifications in this compound may enhance or alter these effects.

Antidepressant Activity

Research has demonstrated that compounds with similar structures exhibit antidepressant-like effects in various animal models. For instance, certain 2-phenyl derivatives have shown efficacy in reducing reserpine-induced hypothermia and modulating noradrenergic responsiveness . These findings suggest that this compound could be explored for its potential antidepressant properties.

Antimicrobial Properties

Compounds containing thiophene rings have been reported to possess antimicrobial activities. The presence of the thiophene moiety in this compound may contribute to its biological activity against various microbial strains .

Study on Factor Xa Inhibition

A patent detailing the pharmacological activity of sulfonamide derivatives highlights their use as Factor Xa inhibitors. The study provides data supporting the efficacy of these compounds in reducing thrombotic events, emphasizing the importance of structural modifications for enhancing inhibitory potency .

Neurotransmitter Uptake Study

In a comparative study involving 2-phenyl derivatives, several compounds were evaluated for their ability to inhibit neurotransmitter uptake in rat brain synaptosomes. The results indicated that specific substitutions on the phenyl ring significantly influenced the inhibitory activity on norepinephrine and serotonin uptake, suggesting a structure-activity relationship that could be applicable to this compound .

Comparative Analysis of Related Compounds

Compound NameMechanism of ActionTherapeutic ApplicationsReference
This compoundFactor Xa InhibitionAnticoagulant
2-Phenyl derivativesNeurotransmitter Uptake InhibitionAntidepressant
Thiophene-containing compoundsAntimicrobial ActivityAntimicrobial Treatment

Properties

IUPAC Name

(E)-2-phenyl-N-(1-thiophen-2-ylcyclopentyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S2/c19-22(20,14-10-15-7-2-1-3-8-15)18-17(11-4-5-12-17)16-9-6-13-21-16/h1-3,6-10,13-14,18H,4-5,11-12H2/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYLUWZOOKFZQO-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)(C2=CC=CS2)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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